Cas no 2121514-23-4 (2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid)

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid 化学的及び物理的性質
名前と識別子
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- 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid
- Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-
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- MDL: MFCD30344680
- インチ: 1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
- InChIKey: ZNZVOBOHYHVJFB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(CO)=C(B(O)O)C=1)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 224
- トポロジー分子極性表面積: 69.9
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB517574-1 g |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |
2121514-23-4 | 1g |
€267.80 | 2023-04-17 | ||
abcr | AB517574-500mg |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |
2121514-23-4 | 500mg |
€205.80 | 2023-09-02 | ||
abcr | AB517574-1g |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |
2121514-23-4 | 1g |
€341.00 | 2025-02-20 | ||
Aaron | AR01OSFO-500mg |
Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- |
2121514-23-4 | 500mg |
$296.00 | 2023-12-14 | ||
Ambeed | A689623-1g |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid |
2121514-23-4 | 95% | 1g |
$230.0 | 2024-04-21 | |
abcr | AB517574-5g |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |
2121514-23-4 | 5g |
€1084.70 | 2025-02-20 | ||
abcr | AB517574-500 mg |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |
2121514-23-4 | 500MG |
€205.80 | 2023-04-17 | ||
abcr | AB517574-250mg |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |
2121514-23-4 | 250mg |
€197.00 | 2025-02-20 | ||
Aaron | AR01OSFO-250mg |
Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- |
2121514-23-4 | 95% | 250mg |
$500.00 | 2025-02-12 | |
abcr | AB517574-250 mg |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |
2121514-23-4 | 250MG |
€143.80 | 2023-04-17 |
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acidに関する追加情報
Introduction to 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic Acid (CAS No. 2121514-23-4)
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 2121514-23-4, features a boronic acid moiety attached to a phenyl ring substituted with both a hydroxymethyl group and a trifluoromethoxy group. The presence of these functional groups imparts distinct reactivity and solubility characteristics, making it a valuable intermediate in various synthetic applications.
The hydroxymethyl group (–CH₂OH) in the molecule contributes to its ability to participate in hydrogen bonding, which is crucial for its role in cross-coupling reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The boronic acid functionality (–B(OH)₂) further enhances its utility as a coupling partner, facilitating the formation of carbon-carbon bonds under palladium catalysis.
On the other hand, the trifluoromethoxy group (–OCHF₃) introduces electron-withdrawing effects through the fluorine atoms, which can influence the electronic properties of the aromatic ring. This modification can enhance the compound's reactivity in certain chemical transformations and improve its stability under various conditions. The combination of these two distinct functional groups makes 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid a versatile building block for medicinal chemists and materials scientists.
Recent advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives in drug discovery. Boronic acids are known for their ability to form stable complexes with diols, a property that has been exploited in the development of antiviral and anticancer agents. For instance, compounds containing boronic acid groups have shown promise in targeting enzymes involved in viral replication and tumor growth. The specific arrangement of functional groups in 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid may enable it to interact with biological targets in novel ways, opening up new avenues for therapeutic intervention.
In materials science, this compound has been explored for its potential applications in organic electronics and polymer chemistry. The boronic acid functionality allows for polymerization reactions with diols, leading to the formation of polymeric materials with tailored properties. Additionally, the presence of fluorine atoms can influence the electronic characteristics of conjugated polymers, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid typically involves multi-step organic transformations starting from readily available aromatic precursors. The introduction of the hydroxymethyl group can be achieved through reduction reactions or nucleophilic substitution, while the attachment of the trifluoromethoxy group often requires halogenation followed by metal-catalyzed cross-coupling or direct fluorination techniques. The final step involves boronation to introduce the boronic acid functionality.
One of the key challenges in working with this compound is its sensitivity to moisture and air, which can lead to hydrolysis or oxidation of the boronic acid group. Therefore, it is typically handled under inert conditions such as nitrogen or argon atmosphere to maintain its integrity. Storage conditions also play a critical role; keeping the compound in a dry environment at low temperatures can significantly extend its shelf life.
From an industrial perspective, the demand for high-purity 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid has been increasing due to its expanding applications. Manufacturers are focusing on optimizing synthetic routes to improve yield and reduce impurities. Additionally, green chemistry principles are being incorporated into production processes to minimize environmental impact. This includes using solvent-free reactions, catalytic methods with high turnover numbers, and efficient purification techniques.
The future prospects for this compound are promising, with ongoing research exploring its potential in various fields. In drug discovery, efforts are being made to develop novel boron-containing drugs that leverage the unique properties of boronic acids for improved efficacy and reduced toxicity. In materials science, researchers are investigating new applications for this compound in advanced nanotechnology and smart materials.
In conclusion,2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid (CAS No. 2121514-23-4) is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on cutting-edge applications in pharmaceuticals and materials science. As our understanding of its properties continues to grow, so too will its role in advancing scientific innovation.
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